molecular formula C9H13N B1337622 5-Ethyl-2-methylaniline CAS No. 17070-96-1

5-Ethyl-2-methylaniline

Cat. No. B1337622
CAS RN: 17070-96-1
M. Wt: 135.21 g/mol
InChI Key: VVFAQTMPKQNIGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate and 5-(ethylsulfonyl)-2-methoxyaniline has been reported. These syntheses involve multi-step reactions starting from commercially available precursors. For instance, the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline was achieved in four steps with an overall yield of 59% . The synthesis process is typically characterized by techniques such as X-ray diffraction (XRD), gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to confirm the structure of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of related aniline derivatives has been determined using various spectroscopic methods. For example, the structure of a complex containing 2-methyl-4-nitroaniline was solved to atomic resolution using Patterson and Fourier methods . Similarly, the crystal structure of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline was determined and characterized by spectroscopic techniques, and the molecular geometry was optimized using Hartree-Fock (HF) and density functional theory (DFT) methods .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are closely related to their molecular structure. The presence of different substituents can significantly affect properties such as solubility, boiling point, melting point, and reactivity. The papers discuss the characterization of synthesized compounds using techniques like IR spectroscopy, NMR, and mass spectrometry, which provide insights into the physical and chemical properties of these compounds . For example, the solubility and stability of the compounds in different solvents can be inferred from spectroscopic data and theoretical calculations .

Scientific Research Applications

Stabilizers for Nitrate Ester-based Energetic Materials

  • Application Summary : Anilines are used as stabilizers in nitrate ester-based energetic materials. These materials are used in single-, double-, and triple-base propellants .
  • Methods of Application : The anilines are incorporated into the energetic compositions to inhibit and slow down the decomposition reactions that can occur .
  • Results or Outcomes : The use of anilines as stabilizers has helped to overcome environmental and human health issues associated with other types of stabilizers .

Synthesis of Anilines

  • Application Summary : Anilines are synthesized from various precursors and substrates. The synthesized anilines have biological and industrial importance as intermediates .
  • Methods of Application : There are both classical and modern approaches to the synthesis of anilines. The methods involve various reactions, mechanisms, and catalysts .
  • Results or Outcomes : The synthesis of anilines has been successful and the products have been used in various applications .

Methylation of Anilines

  • Application Summary : Anilines can be methylated with methanol in a process catalyzed by cyclometalated ruthenium complexes .
  • Methods of Application : This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
  • Results or Outcomes : The effective methylation of anilines with methanol selectively produces N-methylanilines .

Synthesis of Arynes

  • Application Summary : Anilines can be used in the synthesis of arynes, which are intermediates in organic synthesis .
  • Methods of Application : The direction of elimination for a meta-substituted halide is determined by which hydrogen (i.e., at 3- or 4-) is more acidic, which in turn is governed largely by the inductive effects .
  • Results or Outcomes : The synthesis of arynes from anilines has been successful and the products have been used in various applications .

Conducting Polymers

  • Application Summary : Substituted polyanilines and their blends and composites are renowned for their versatility .
  • Methods of Application : Polyaniline is known for its extraordinary features such as ease of synthesis, low cost, considerable electrical conductivity, rich chemistry and strengthened biocompatibility .
  • Results or Outcomes : The wide application potentials of substituted polyanilines and their blends and composites in diverse fields such as in sensors, electrochromic display devices, solar cells, supercapacitors, batteries, semiconductors and anticorrosion materials, and in a variety of biological applications, have been highlighted .

Safety And Hazards

5-Ethyl-2-methylaniline is classified as a warning substance with the GHS07 pictogram . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of contact, wash off immediately with plenty of water .

properties

IUPAC Name

5-ethyl-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-3-8-5-4-7(2)9(10)6-8/h4-6H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFAQTMPKQNIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10491344
Record name 5-Ethyl-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-2-methylaniline

CAS RN

17070-96-1
Record name 5-Ethyl-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Sato, M Oki - Bulletin of the Chemical Society of Japan, 1959 - journal.csj.jp
Iincreased the activity to a minimum active dose of 100 γ, thus 2, 3'-diethyl-4-methoxybiphenyl-4'-carboxylic acid (III) 3) and 2', 5'-(for 3', 6')-diethyl-4-methoxybiphenyl-4'-carboxylic acid (…
Number of citations: 3 www.journal.csj.jp
A Fischer, GN Henderson… - Australian Journal of …, 1978 - CSIRO Publishing
… 5-Ethyl-2-methylaniline had nmr 6 (CDCl,) 1.16, t, J 7.5 Hz, CH2CH3; 2.04, s, 2-CH3 ; 2.48, q, J 7.5 Hz, CH2CH3 ; 3.40, s, NH,; 6.41, s, H6; 6.50, d, J7.5 Hz, H4; 6.89, d, J7.5 Hz, H3. …
Number of citations: 16 www.publish.csiro.au
B Heath-Brown, PG Philpott - Journal of the Chemical Society …, 1965 - pubs.rsc.org
… 290" the reaction became exothermic with vigorous gas evolution, and at 310" some 5-ethyl-2-methylaniline distilled. The bath was held at 340" for 25 min. by which time a dark brown …
Number of citations: 22 pubs.rsc.org

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